molecular formula C20H33ClN2O3 B13754525 Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60558-13-6

Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13754525
CAS No.: 60558-13-6
M. Wt: 384.9 g/mol
InChI Key: OXTRQPSIBFMCQP-UHFFFAOYSA-N
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Description

Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS: see ) is a synthetic carbamate derivative with a molecular formula of C₂₀H₃₃ClN₂O₃. Structurally, it features a para-pentyloxy-substituted carbanilic acid moiety esterified to a 2-(hexahydro-1H-azepin-1-yl)ethyl group, with a hydrochloride counterion. The compound’s InChIKey is OXTRQPSIBFMCQP-SXGQQDDJCA (), and its SMILES notation includes the azepine ring and pentyloxy chain, critical for its physicochemical and biological properties.

Properties

CAS No.

60558-13-6

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-4-5-7-14-22;/h9-12H,2-8,13-17H2,1H3,(H,21,23);1H

InChI Key

OXTRQPSIBFMCQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of carbanilic acid derivatives, including the target compound, generally involves the formation of carbamate esters through the reaction of carbanilic acid or its derivatives with appropriate alcohols or amines. The presence of the hexahydro-1H-azepin-1-yl group suggests that the amine component is a saturated azepane ring, while the pentyloxy substituent on the phenyl ring indicates an ether functionality introduced via alkylation.

The preparation typically proceeds via:

  • Step 1: Synthesis of the substituted carbanilic acid or its activated intermediate.
  • Step 2: Coupling with 2-(hexahydro-1H-azepin-1-yl)ethanol or its equivalent amine derivative.
  • Step 3: Formation of the hydrochloride salt for stabilization and isolation.

Detailed Preparation Methods

Synthesis of p-(Pentyloxy)aniline Intermediate

The pentyloxy group is introduced on the para position of aniline via nucleophilic aromatic substitution or Williamson ether synthesis:

Step Reagents Conditions Yield Notes
Alkylation of p-hydroxyaniline with 1-bromopentane p-Hydroxyaniline, 1-bromopentane, base (e.g., K2CO3) Reflux in acetone or DMF, 6-12 h 70-85% (typical) Williamson ether synthesis to yield p-(pentyloxy)aniline

This intermediate is crucial as the aromatic amine precursor for carbamate formation.

Formation of p-(Pentyloxy)carbanilic Acid

The carbanilic acid moiety is introduced by reaction of the p-(pentyloxy)aniline with phosgene or its safer equivalents (e.g., triphosgene) to form the corresponding isocyanate intermediate, which is then hydrolyzed or reacted further to yield the carbanilic acid derivative.

Step Reagents Conditions Yield Notes
Conversion of p-(pentyloxy)aniline to isocyanate Triphosgene, base (e.g., triethylamine) Anhydrous solvent, 0-25°C 65-75% Controlled addition to avoid side reactions
Hydrolysis to carbanilic acid Water or aqueous acid Room temperature Quantitative Formation of carbamic acid derivative

Esterification with 2-(Hexahydro-1H-azepin-1-yl)ethanol

The key step involves coupling the carbanilic acid derivative with 2-(hexahydro-1H-azepin-1-yl)ethanol to form the ester linkage. This can be achieved via:

  • Direct esterification under acidic catalysis.
  • Activation of the carbanilic acid as an acid chloride or mixed anhydride followed by reaction with the amine alcohol.
Step Reagents Conditions Yield Notes
Activation of carbanilic acid Thionyl chloride or oxalyl chloride 0-5°C to room temp, dry solvent (e.g., dichloromethane) 80-90% Formation of acid chloride intermediate
Coupling with 2-(hexahydro-1H-azepin-1-yl)ethanol 2-(hexahydro-1H-azepin-1-yl)ethanol, base (e.g., pyridine) 0-25°C, inert atmosphere 75-85% Ester formation with minimal side products

Formation of Hydrochloride Salt

The final product is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

Step Reagents Conditions Yield Notes
Salt formation HCl gas or HCl in solvent Room temperature, stirring Quantitative Improves compound stability and crystallinity

Summary Table of Preparation Steps

Step Intermediate/Product Reagents Conditions Yield (%) Key Notes
1 p-(Pentyloxy)aniline p-Hydroxyaniline, 1-bromopentane, K2CO3 Reflux in acetone/DMF, 6-12 h 70-85 Williamson ether synthesis
2 p-(Pentyloxy)carbanilic acid Triphosgene, TEA; then water 0-25°C, anhydrous to room temp 65-75 Isocyanate intermediate formation
3 Ester intermediate Thionyl chloride; then 2-(hexahydro-1H-azepin-1-yl)ethanol, pyridine 0-25°C, inert atmosphere 75-90 Acid chloride activation and coupling
4 Final hydrochloride salt HCl gas or HCl in solvent Room temp, stirring Quantitative Salt formation for stability

Research Data and Analytical Characterization

Spectroscopic and chromatographic methods such as NMR, IR, and mass spectrometry are typically employed to confirm the structure and purity of intermediates and final products. Although specific data for this compound are limited in public literature, standard carbamate and azepane signals are expected in ^1H and ^13C NMR spectra.

Notes on Synthetic Challenges and Optimization

  • The synthesis requires careful control of moisture and temperature, especially during isocyanate formation and esterification, to avoid side reactions.
  • Use of safer phosgene substitutes like triphosgene is recommended for laboratory-scale synthesis.
  • Purification steps often involve chromatography or recrystallization from suitable solvents.
  • Formation of the hydrochloride salt enhances compound stability and facilitates handling.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Structural Characteristics

The compound can be represented by the following structural formula:

  • Molecular Formula : C20H33ClN2O3
  • CAS Number : 60558-13-6
  • SMILES Notation : Cl.O=C(OCCN1CCCCCC1)NC2=CC=CC(=C2)COCCCCC

This compound features a pentyloxy group attached to the carbanilic acid structure, along with a hexahydro-1H-azepin moiety that imparts unique properties relevant to its biological activity.

Pharmacological Properties

Carbanilic acid derivatives are known for their diverse pharmacological activities. The specific compound has been studied for:

  • Antimicrobial Activity : Research indicates that carbanilic acid derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the pentyloxy group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms and therapeutic potential .

Neuroprotective Effects

The hexahydro-1H-azepin moiety is associated with neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases .

Drug Development

The unique structure of Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride makes it a candidate for drug development in several areas:

  • Antibiotics : Given its antimicrobial properties, this compound could be developed further as a novel antibiotic agent to combat resistant bacterial strains.
  • Cancer Therapy : Its potential antitumor activity warrants investigation as a therapeutic agent for specific cancer types.
  • Neurological Disorders : The neuroprotective attributes suggest possible applications in treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on various carbanilic acid derivatives demonstrated that those with longer alkyl chains (like pentyloxy) exhibited enhanced antimicrobial activity compared to their shorter counterparts. This suggests that modifications to the alkyl chain can significantly influence biological activity .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, compounds similar to Carbanilic acid with azepin structures showed significant reductions in neuronal cell death and improved cognitive function post-treatment. This highlights the potential of such compounds in neuroprotective strategies .

Mechanism of Action

The mechanism of action of Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Para-Substituted Derivatives

  • Carbanilic acid, p-propoxy-... hydrochloride (CID 43325; ): Molecular Formula: C₁₈H₂₈ClN₂O₃. Substituent: Propoxy (C₃H₇O) at the para position. Collision Cross-Section (CCS): [M+H]+ CCS = 177.8 Ų, lower than the pentyloxy analog due to shorter chain length. Activity: No direct biological data, but reduced hydrophobicity compared to pentyloxy may influence pharmacokinetics.
  • Carbanilic acid, p-butoxy-... hydrochloride (CID 43330; ):

    • Molecular Formula: C₁₉H₃₁ClN₂O₃.
    • Substituent: Butoxy (C₄H₉O) at the para position.
    • SMILES: Includes a butoxy chain and azepine ring.
    • CCS: [M+H]+ CCS = 182.0 Ų (), intermediate between propoxy and pentyloxy derivatives.
  • Target Compound (p-pentyloxy) :

    • Longer pentyloxy chain (C₅H₁₁O) increases hydrophobicity, likely enhancing membrane permeability and duration of action compared to shorter-chain analogs .

Meta- and Ortho-Substituted Derivatives

  • Carbanilic acid, m-(pentyloxy)-... hydrochloride (): Substituent: Pentyloxy at meta position. CCS: [M+H]+ CCS = 186.2 Ų, higher than para isomers due to steric effects altering ion mobility. No reported biological activity.
  • Carbanilic acid, o-(pentyloxymethyl)-... hydrochloride (): Substituent: Pentyloxymethyl at ortho position. Limited data, but structural distortion from ortho substitution may reduce receptor binding efficiency compared to para isomers.

Heterocyclic Modifications

  • BK 129 (): Structure: 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester with pentyloxy substitution. Antiarrhythmic Activity: Minimal effective dose = 0.72 mg/kg (dogs), outperforming trimecaine (4.56 mg/kg) and quinidine (6.80 mg/kg).
  • Trapencaine ():

    • Structure: Pyrrolidinyl-cyclohexyl ester with pentyloxy substitution.
    • Activity: Antiulcer effects with enantiomer-specific efficacy; (+)-trans-enantiomer most potent.
    • Antiradical Activity: Superior to stobadine and ascorbate (), linked to its carbamate and heterocyclic moieties.
  • BK 140 ():

    • Structure: Hexyloxy substituent with piperidinyl instead of azepinyl.
    • Impact: Piperidine’s smaller ring size may reduce steric hindrance, altering receptor interaction compared to azepine-containing analogs.

Stereochemical and Ionic Variations

  • Cis/Trans Isomers ():
    • Trapencaine’s cis-isomer shows reduced antiradical activity compared to trans-isomer, highlighting stereochemistry’s role in bioactivity.
  • Hydrochloride vs. Free Base :
    • Hydrochloride salts (e.g., ) improve solubility and stability, critical for formulation and bioavailability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Position Chain Length Heterocycle CCS [M+H]+ (Ų) Key Activity
Target Compound () Para Pentyloxy Azepine N/A N/A
p-propoxy () Para Propoxy Azepine 177.8 N/A
p-butoxy () Para Butoxy Azepine 182.0 N/A
BK 129 () Para Pentyloxy Azepine (modified) N/A Antiarrhythmic
Trapencaine () Meta Pentyloxy Pyrrolidinyl N/A Antiulcer, Antiradical

Research Findings and Contradictions

  • Antiarrhythmic vs. Antiulcer Activity : While BK 129 (structurally closest to the target compound) shows antiarrhythmic effects, trapencaine derivatives exhibit divergent antiulcer and antiradical activities, underscoring the impact of heterocycle and substituent position .
  • CCS Trends : Longer alkoxy chains and para substitution correlate with higher CCS values, likely influencing tissue distribution and metabolic stability .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process:
  • Step 1 : Prepare the carbanilic acid core by reacting p-(pentyloxy)aniline with phosgene or a carbamoyl chloride derivative to form the carbamate backbone .
  • Step 2 : Introduce the hexahydroazepine moiety via nucleophilic substitution or coupling reactions. For example, react 2-(hexahydro-1H-azepin-1-yl)ethanol with the carbamate intermediate using a coupling agent like DCC/DMAP .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use excess coupling agents (1.2–1.5 equivalents) and inert gas purging to minimize side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (≥95% target peak area) .
  • NMR : Confirm the ester linkage (δ 4.2–4.5 ppm for –OCH2–) and hexahydroazepine protons (δ 1.5–2.8 ppm for the azepine ring) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 438.3 (calculated for C22H34ClN2O3) .

Q. What are the critical stability considerations for this compound under experimental storage conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant vials with desiccants to prevent hydrolysis of the ester group or degradation of the hydrochloride salt .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free carbanilic acid or azepine ring-opening byproducts) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the hexahydroazepine moiety in biological activity?

  • Methodological Answer :
  • SAR Design :
  • Syntize analogs with alternative heterocycles (e.g., piperidine, morpholine) or varying alkyl chain lengths on the azepine nitrogen .
  • Test in vitro activity (e.g., enzyme inhibition, receptor binding) using standardized assays (e.g., fluorescence polarization for kinase targets).
  • Data Interpretation : Compare IC50 values across analogs to determine if azepine ring size or nitrogen substitution correlates with potency. Use molecular docking to assess binding mode differences .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks :
  • Validate assay conditions (e.g., buffer pH, co-solvent concentration) that may affect solubility or protein interactions.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Batch Analysis : Compare impurity profiles (HPLC-MS) of active vs. inactive batches to identify confounding contaminants .

Q. How can researchers address solubility challenges in in vitro models without compromising compound stability?

  • Methodological Answer :
  • Solubilization Techniques :
  • Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 for aqueous dispersion .
  • Stability Monitoring : Perform dynamic light scattering (DLS) to detect aggregation over 24-hour incubation periods .

Q. What are the mechanistic implications of the hydrochloride salt form on cellular uptake and pharmacokinetics?

  • Methodological Answer :
  • Ionization Studies : Measure logP (octanol/water) for the free base vs. hydrochloride salt to assess lipophilicity changes.
  • Cellular Uptake : Use Caco-2 monolayers to compare permeability (Papp) of the salt vs. free base. Apply LC-MS/MS to quantify intracellular concentrations .

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